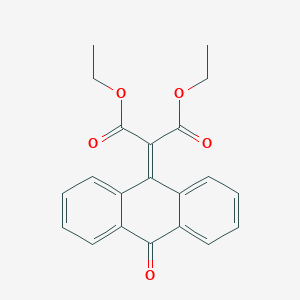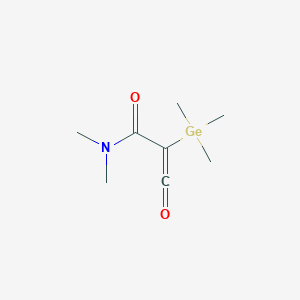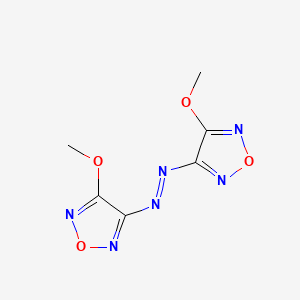
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-tri
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is a chemical compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group attached to it. The presence of a 2-chlorophenyl group and a 1H-1,2,4-triazol-1-yl group makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) typically involves the following steps:
Formation of the Cyclohexanol Core: This can be achieved through the hydrogenation of phenol or the reduction of cyclohexanone.
Introduction of the 2-Chlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2-chlorobenzene.
Attachment of the 1H-1,2,4-Triazol-1-yl Group: This can be done through a nucleophilic substitution reaction using 1H-1,2,4-triazole.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents used in these reactions are chosen to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexanols, other substituted cyclohexanols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: May have biological activity and be used in biochemical studies.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the 1H-1,2,4-triazol-1-yl group suggests potential interactions with metal ions or other coordination sites.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.
2-Chlorophenylcyclohexanol: Similar structure but without the 1H-1,2,4-triazol-1-yl group.
1H-1,2,4-Triazol-1-ylcyclohexanol: Similar structure but without the 2-chlorophenyl group.
Uniqueness
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is unique due to the combination of the 2-chlorophenyl and 1H-1,2,4-triazol-1-yl groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
100199-35-7 |
|---|---|
Fórmula molecular |
C14H16ClN3O |
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16ClN3O/c15-12-6-2-1-5-11(12)14(19)8-4-3-7-13(14)18-10-16-9-17-18/h1-2,5-6,9-10,13,19H,3-4,7-8H2 |
Clave InChI |
UMJUMYGXQXPTPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


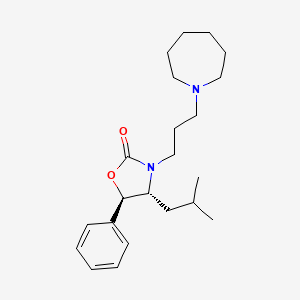

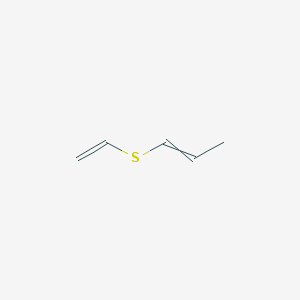
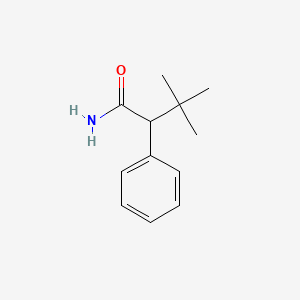
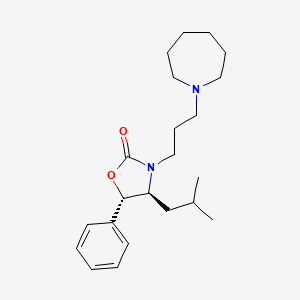
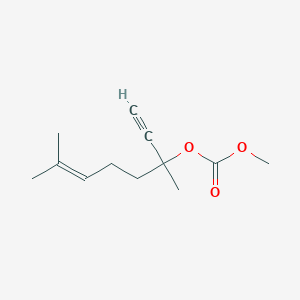
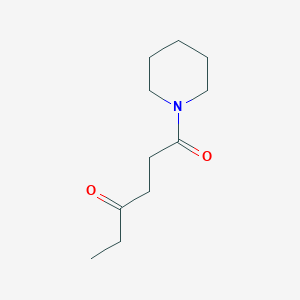
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
